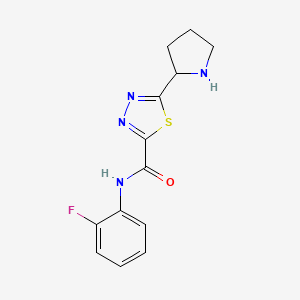
N-(2-Fluorophenyl)-5-pyrrolidin-2-yl-1,3,4-thiadiazole-2-carboxamide
説明
N-(2-Fluorophenyl)-5-pyrrolidin-2-yl-1,3,4-thiadiazole-2-carboxamide, also known as FPC, is a compound that has been studied for its potential applications in laboratory experiments and scientific research. FPC belongs to the class of thiadiazoles and is composed of a nitrogen atom, two fluorine atoms, a pyrrolidine ring, and a carboxamide group. It is a white crystalline compound that is soluble in water and has a melting point of 139°C. FPC has been studied for its potential uses in biochemistry, physiology, and other scientific fields.
科学的研究の応用
Antitubercular Activity
1,3,4-Thiadiazole derivatives have been evaluated for their antitubercular activity, showing significant efficacy against various strains of Mycobacterium tuberculosis. The modification of isoniazid (INH) structures with N-substituted 5-(pyridin-4-yl)-1,3,4-oxadiazole-2-amine derivatives, including those incorporating 1,3,4-thiadiazole scaffolds, demonstrated promising in vitro anti-TB activity, highlighting their potential as new leads for anti-TB compounds (Asif, 2014).
Pharmacophore Design for Kinase Inhibition
Compounds with a tri- and tetra-substituted imidazole scaffold, related to the 1,3,4-thiadiazole and pyrrolidin-2-yl frameworks, have been recognized as selective inhibitors of the p38 mitogen-activated protein (MAP) kinase. This enzyme plays a crucial role in proinflammatory cytokine release, and the design, synthesis, and activity studies of these inhibitors are crucial for developing new therapeutic agents (Scior et al., 2011).
Stereochemistry in Drug Design
The stereochemistry of structural analogs of piracetam, based on the pyrrolidin-2-one pharmacophore, has been extensively studied for its effects on pharmacological properties. Research into enantiomerically pure derivatives, such as those involving the pyrrolidin-2-yl moiety, demonstrates the importance of stereochemistry in enhancing drug efficacy and selectivity, providing a pathway for the design of more effective CNS agents (Veinberg et al., 2015).
Optoelectronic Materials
The integration of quinazoline and pyrimidine fragments, which share structural features with 1,3,4-thiadiazole derivatives, into π-extended conjugated systems has been explored for creating novel optoelectronic materials. These materials show promising applications in electronic devices, luminescent elements, and photoelectric conversion, underscoring the broad utility of these heterocyclic scaffolds in material science (Lipunova et al., 2018).
Biological Activity of Heterocyclic Systems
Heterocyclic systems based on 1,3,4-thia(oxa)diazole rings exhibit a wide range of pharmacological activities, including antimicrobial, anti-inflammatory, analgesic, antitumor, antitubercular, and antiviral effects. The versatility of these scaffolds, including their bioisosteric potential and ability to enhance pharmacological activity through hydrogen bonding interactions, highlights their significance in medicinal chemistry (Lelyukh, 2019).
特性
IUPAC Name |
N-(2-fluorophenyl)-5-pyrrolidin-2-yl-1,3,4-thiadiazole-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13FN4OS/c14-8-4-1-2-5-9(8)16-11(19)13-18-17-12(20-13)10-6-3-7-15-10/h1-2,4-5,10,15H,3,6-7H2,(H,16,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SHVCOOXQORENEL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(NC1)C2=NN=C(S2)C(=O)NC3=CC=CC=C3F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13FN4OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-Fluorophenyl)-5-pyrrolidin-2-yl-1,3,4-thiadiazole-2-carboxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



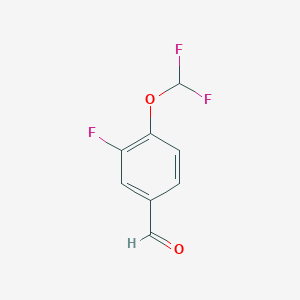
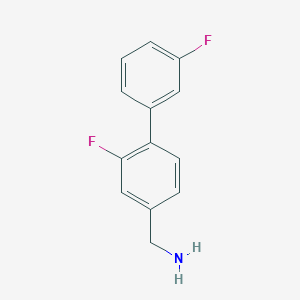
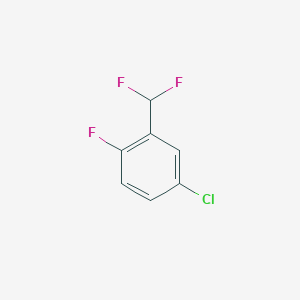
![1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-5-sulfonyl chloride](/img/structure/B1420908.png)
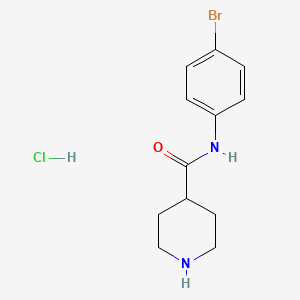
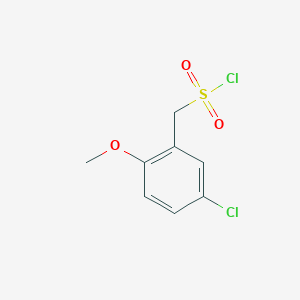
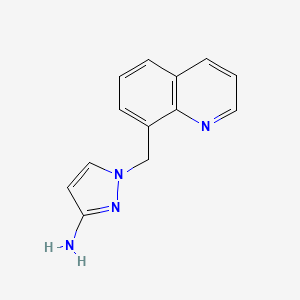
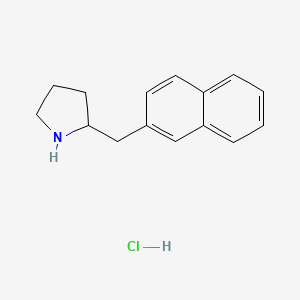
![2-chloro-N-{3-[(pyridin-2-ylsulfanyl)methyl]phenyl}propanamide](/img/structure/B1420914.png)
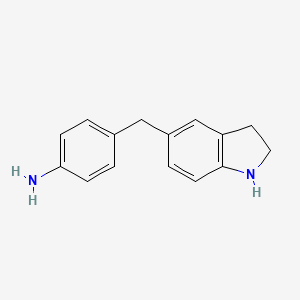
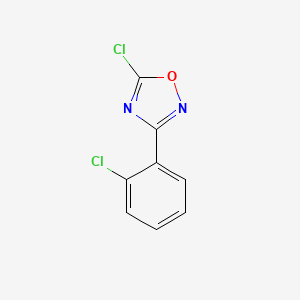
![5-[(2-Chlorophenyl)methyl]-4-cyclopropyl-1,3-thiazol-2-amine](/img/structure/B1420918.png)
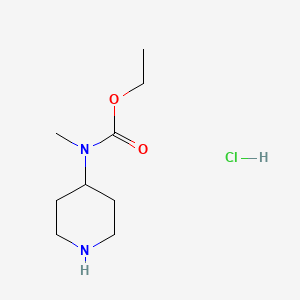
![4-[4-(Methylthio)phenyl]pyrimidin-2-amine](/img/structure/B1420920.png)